molecular formula C13H21ClN2O2 B3974238 [2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride

[2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride

Cat. No.: B3974238
M. Wt: 272.77 g/mol
InChI Key: LBVWZRCWZIRABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, a methylphenyl group, and a dimethylcarbamate group

Properties

IUPAC Name

[2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-10-7-6-8-11(9-14(2)3)12(10)17-13(16)15(4)5;/h6-8H,9H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVWZRCWZIRABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN(C)C)OC(=O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride typically involves the reaction of 2-[(dimethylamino)methyl]-6-methylphenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

[2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, [2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride is used as a reagent in organic synthesis. It can be employed in the preparation of various derivatives and as a building block for more complex molecules.

Biology

In biological research, this compound may be used to study enzyme interactions and inhibition. Its structure allows it to interact with specific enzymes, making it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the carbamate group can act as a leaving group in enzymatic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pirimicarb: A similar compound with a dimethylamino group and a carbamate group, used as an insecticide.

    Dimethylaminopyridine (DMAP): A compound with a dimethylamino group, used as a catalyst in organic synthesis.

Uniqueness

[2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.